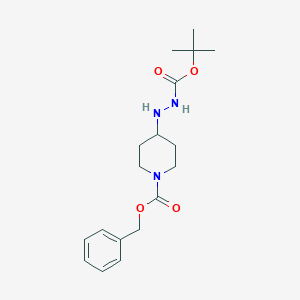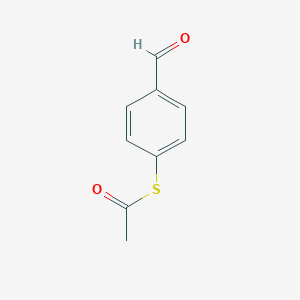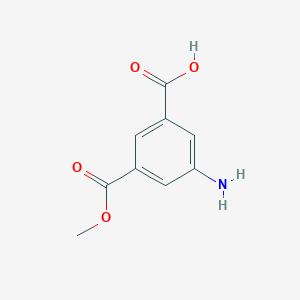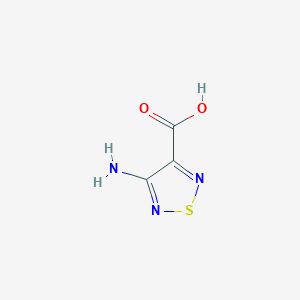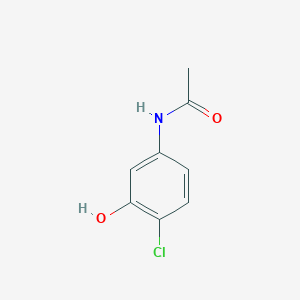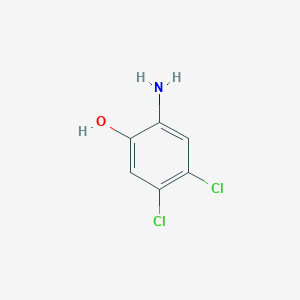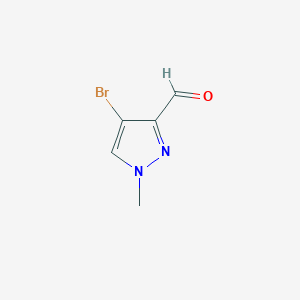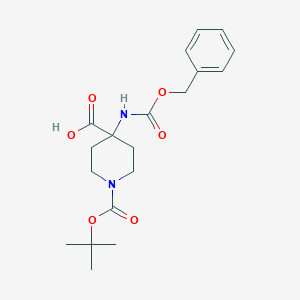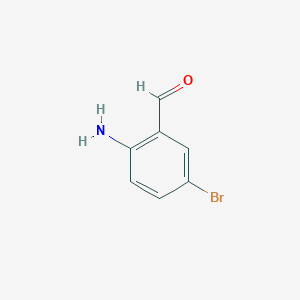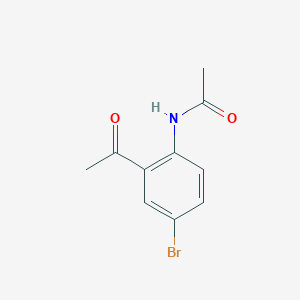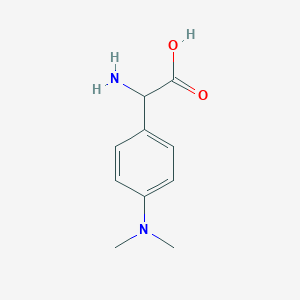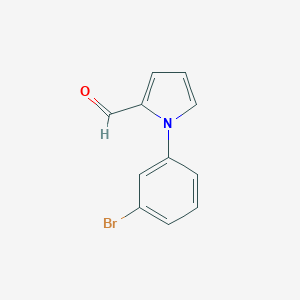![molecular formula C17H23N3O2 B112488 1-Boc-4-[(4-cyanophenyl)amino]-piperidine CAS No. 333986-52-0](/img/structure/B112488.png)
1-Boc-4-[(4-cyanophenyl)amino]-piperidine
Übersicht
Beschreibung
1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a compound with the molecular formula C17H23N3O2 . It is also known as tert-butyl 4-(4-cyanoanilino)-1-piperidinecarboxylate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, like 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The InChI code for 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 . The molecular weight of the compound is 301.39 .Chemical Reactions Analysis
The Boc group in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.39 . It is stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
- 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a chemical compound with the CAS Number: 333986-52-0 . It has a molecular weight of 301.39 .
- This compound is often used in the field of organic synthesis .
- One of the potential applications of this compound is in the protection of amino functions . Primary amines are unique because they can accommodate two such groups . This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- The specific methods of application or experimental procedures would depend on the context of the research. For example, in the case of protecting amino functions, the compound could be used in a reaction with an amine to form a Boc-protected amine .
- The results or outcomes obtained would also depend on the specific research context. In the case of protecting amino functions, the outcome would be a Boc-protected amine, which could then be used in further reactions .
- Dual Protection of Amino Functions : This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides . In Boc2N-derivatives, one Boc-group is highly acid-labile and can be cleaved under very mild acidic conditions . This reagent is believed to form a six-membered imidodicarbonate .
- Proteomics Research : This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Dual Protection of Amino Functions : This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides . In Boc2N-derivatives, one Boc-group is highly acid-labile and can be cleaved under very mild acidic conditions . This reagent is believed to form a six-membered imidodicarbonate .
- Proteomics Research : This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIWINONAYEREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[(4-cyanophenyl)amino]-piperidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

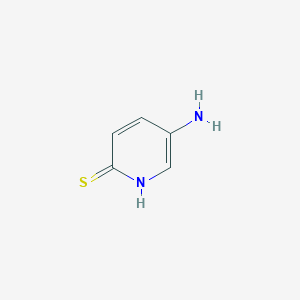
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)
